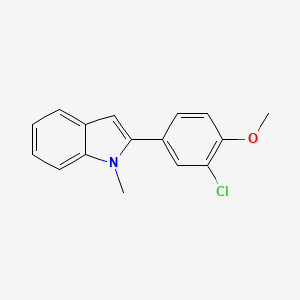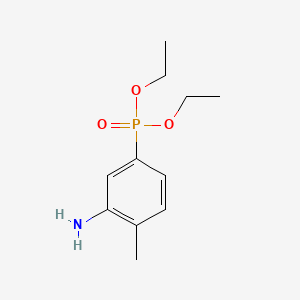
Diethyl (3-Amino-4-methylphenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-Amino-4-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H18NO3P It is a derivative of phosphonic acid and contains both amino and phosphonate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (3-Amino-4-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-methylphenol with diethyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by acids or bases .
Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This method provides a variety of aryl phosphonates and proceeds smoothly with good functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and yield. Catalysts such as palladium or copper can be employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-Amino-4-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonates .
Aplicaciones Científicas De Investigación
Diethyl (3-Amino-4-methylphenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of diethyl (3-amino-4-methylphenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphonate
- Diethyl (4-isopropylphenyl)phosphonate
- Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate
Uniqueness
Diethyl (3-Amino-4-methylphenyl)phosphonate is unique due to the presence of both amino and phosphonate functional groupsThe amino group enhances its solubility and reactivity, making it a versatile compound for synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C11H18NO3P |
|---|---|
Peso molecular |
243.24 g/mol |
Nombre IUPAC |
5-diethoxyphosphoryl-2-methylaniline |
InChI |
InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)10-7-6-9(3)11(12)8-10/h6-8H,4-5,12H2,1-3H3 |
Clave InChI |
DVFLICISDNNTLY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC(=C(C=C1)C)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



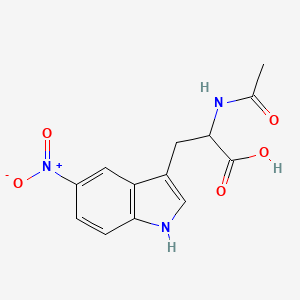
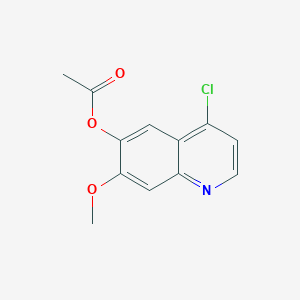
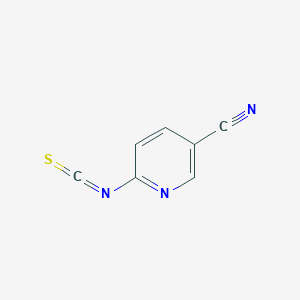
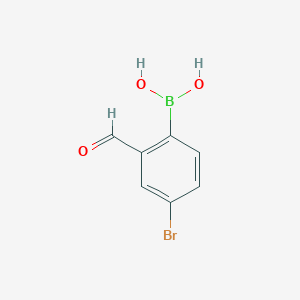
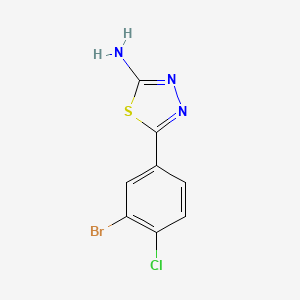
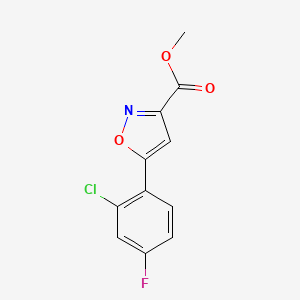
![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)
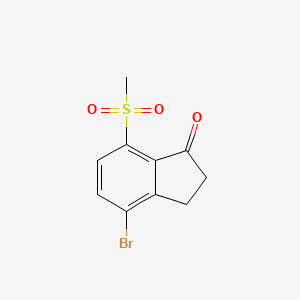
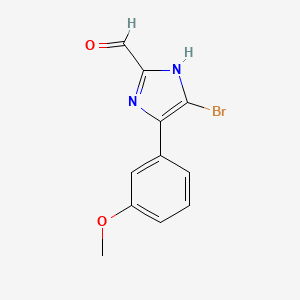
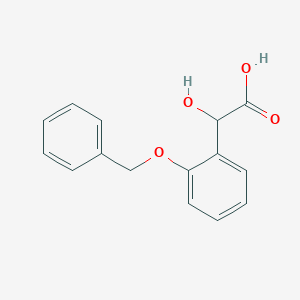
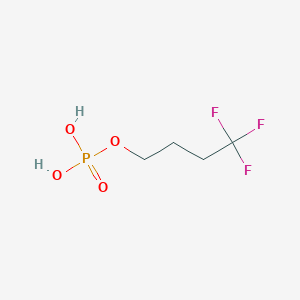
![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
